molecular formula C13H15BrN2 B8318857 7-Bromo-3-piperidin-4-yl-1h-indole

7-Bromo-3-piperidin-4-yl-1h-indole

Cat. No.: B8318857
M. Wt: 279.18 g/mol
InChI Key: MBDGJGKQPDLTKP-UHFFFAOYSA-N
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Description

7-Bromo-3-piperidin-4-yl-1H-indole is a substituted indole derivative characterized by a bromine atom at the 7-position of the indole scaffold and a piperidin-4-yl group at the 3-position. These compounds are of interest in medicinal chemistry due to their role as kinase inhibitors, antioxidants, or intermediates in drug synthesis .

Properties

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

7-bromo-3-piperidin-4-yl-1H-indole

InChI

InChI=1S/C13H15BrN2/c14-12-3-1-2-10-11(8-16-13(10)12)9-4-6-15-7-5-9/h1-3,8-9,15-16H,4-7H2

InChI Key

MBDGJGKQPDLTKP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC=C3Br

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 7-Bromo-3-piperidin-4-yl-1H-indole (hypothetical structure) with structurally related brominated indoles and piperidine-substituted analogs from the provided evidence.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Key Features
5-Bromo-3-(piperidin-4-yl)-1H-indole Br (C5), piperidin-4-yl (C3) C₁₃H₁₅BrN₂ Similar scaffold; bromine at C5 instead of C5. Exhibits predicted pKa ~16.10 and density ~1.429 g/cm³.
5-Bromo-3-(triazol-ethyl)-1H-indole Br (C5), triazole-ethyl (C3) C₁₉H₁₈BrN₅O₂ Bromine at C5; bulkier substituent at C3. Synthesized via Cu-catalyzed click chemistry (50% yield).
3-Bromo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl hydrazone Br (pyrimidine), indole-hydrazone C₂₆H₁₇BrN₆O Bromine on pyrimidine ring; hybrid indole-pyrimidine system. High thermal stability (m.p. 288–290°C).

Key Observations :

  • Bromine Position : Bromine at C7 (hypothetical target) vs. C5 () may alter electronic properties and binding affinity in biological targets. For example, 5-Bromo-3-(piperidin-4-yl)-1H-indole has a predicted boiling point of 437.6°C , whereas bromine position could influence solubility or reactivity.
  • Substituent Bulk : Piperidine () vs. triazole-ethyl () at C3 affects steric hindrance. Triazole-containing analogs require CuI catalysis for synthesis , whereas piperidine derivatives might favor simpler alkylation routes.
  • Thermal Stability : Pyrimidine-hydrazone hybrids () exhibit higher melting points (288–290°C) due to extended conjugation, compared to simpler indoles.
Analytical Data:
Parameter 5-Bromo-3-(piperidin-4-yl)-1H-indole Triazole-Substituted Indole Pyrimidine-Hydrazone Hybrid
Melting Point Not reported Not reported 288–290°C
Rf Value N/A 0.30 (EtOAc:hexane = 70:30) 0.65 (benzene:EtOAc = 3:1)
MS Data [M+H]⁺ = 279.18 [M+H]⁺ = 427.0757 M⁺ = 510 (64%)
Predicted Density 1.429 g/cm³ N/A N/A

Notes:

  • The triazole-substituted indole () has a lower Rf value (0.30) than the pyrimidine hybrid (0.65), indicating higher polarity due to the triazole and methoxy groups.
  • Mass spectrometry data for 5-Bromo-3-(piperidin-4-yl)-1H-indole suggests a simpler fragmentation pattern compared to the hydrazone hybrid, which shows multiple fragments (e.g., M+-C₇H₇BrN at m/z 325) .

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